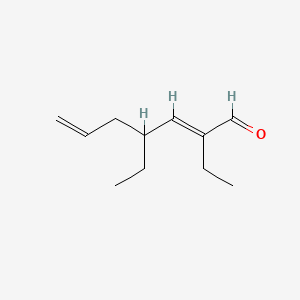
2,4-Diethylhepta-2,6-dienal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Diethylhepta-2,6-dienal is an organic compound with the molecular formula C11H18O. It is a type of aldehyde characterized by the presence of two ethyl groups and two double bonds in its heptadienal structure. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,4-Diethylhepta-2,6-dienal can be synthesized through several methods. One common approach involves the reaction of crotyl alcohol with 2-ethylhexenal. This reaction typically occurs in an organic phase, followed by the separation of the organic phase and purification of the product by fractional distillation .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactions under controlled conditions. The use of catalysts and specific reaction temperatures and pressures are crucial to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Diethylhepta-2,6-dienal undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group into a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The double bonds in the compound can participate in electrophilic addition reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic addition reactions often require catalysts like palladium or platinum.
Major Products Formed
Oxidation: 2,4-Diethylhepta-2,6-dienoic acid.
Reduction: 2,4-Diethylhepta-2,6-dienol.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2,4-Diethylhepta-2,6-dienal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the manufacture of fragrances and flavorings due to its aromatic properties.
Mécanisme D'action
The mechanism of action of 2,4-Diethylhepta-2,6-dienal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The double bonds in the compound can also participate in reactions with reactive oxygen species, leading to the formation of reactive intermediates that can affect cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Diethylocta-2,6-dienal: This compound has a similar structure but with an additional carbon atom in the chain.
2,6-Heptadienal: Lacks the ethyl groups present in 2,4-Diethylhepta-2,6-dienal.
Uniqueness
This compound is unique due to the presence of both ethyl groups and double bonds, which confer specific chemical properties and reactivity. This makes it a valuable compound in various synthetic and industrial applications .
Propriétés
Numéro CAS |
85136-07-8 |
|---|---|
Formule moléculaire |
C11H18O |
Poids moléculaire |
166.26 g/mol |
Nom IUPAC |
(2Z)-2,4-diethylhepta-2,6-dienal |
InChI |
InChI=1S/C11H18O/c1-4-7-10(5-2)8-11(6-3)9-12/h4,8-10H,1,5-7H2,2-3H3/b11-8- |
Clé InChI |
QAFGEOHWEQLURJ-FLIBITNWSA-N |
SMILES |
CCC(CC=C)C=C(CC)C=O |
SMILES isomérique |
CCC(CC=C)/C=C(/CC)\C=O |
SMILES canonique |
CCC(CC=C)C=C(CC)C=O |
Key on ui other cas no. |
85136-07-8 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















